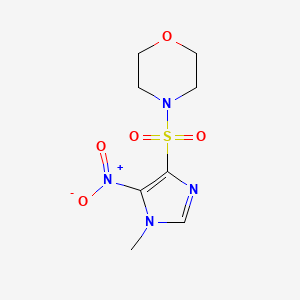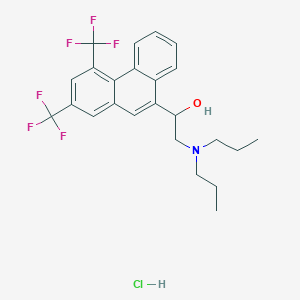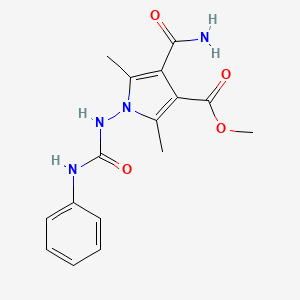
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate is a complex organic compound with a pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of carbamoyl and ester functional groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Indole derivatives
Uniqueness
Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate is unique due to its specific functional groups and structural configuration. These features confer distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
94126-66-6 |
|---|---|
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H18N4O4/c1-9-12(14(17)21)13(15(22)24-3)10(2)20(9)19-16(23)18-11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,21)(H2,18,19,23) |
InChI-Schlüssel |
RBMFRTPRBGXGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1NC(=O)NC2=CC=CC=C2)C)C(=O)OC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





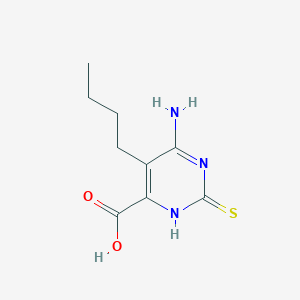
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
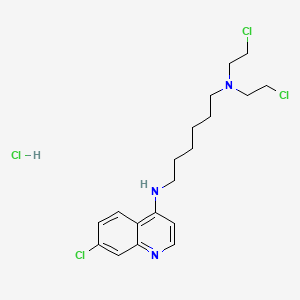
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

acetic acid](/img/structure/B14006295.png)

